BenchChemオンラインストアへようこそ!

4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile

Anticancer Breast Cancer Selectivity Index

The compound 4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile (CAS 478046-72-9, MFCD02186545) is a synthetic small-molecule phenylsulfonylpiperazine derivative with the molecular formula C17H16ClN3O2S and a molecular weight of 361.8 g/mol. It features a benzonitrile group linked via a piperazine ring to a 4-chlorophenylsulfonyl moiety, a privileged scaffold extensively reviewed for its polypharmacological potential.

Molecular Formula C17H16ClN3O2S
Molecular Weight 361.84
CAS No. 478046-72-9
Cat. No. B2456854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile
CAS478046-72-9
Molecular FormulaC17H16ClN3O2S
Molecular Weight361.84
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)C#N)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H16ClN3O2S/c18-15-3-7-17(8-4-15)24(22,23)21-11-9-20(10-12-21)16-5-1-14(13-19)2-6-16/h1-8H,9-12H2
InChIKeyMSTHKFJVXOKZPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile (CAS 478046-72-9) is a Strategic Phenylsulfonylpiperazine Scaffold for Drug Discovery


The compound 4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile (CAS 478046-72-9, MFCD02186545) is a synthetic small-molecule phenylsulfonylpiperazine derivative with the molecular formula C17H16ClN3O2S and a molecular weight of 361.8 g/mol [1]. It features a benzonitrile group linked via a piperazine ring to a 4-chlorophenylsulfonyl moiety, a privileged scaffold extensively reviewed for its polypharmacological potential [2]. This compound serves as a chemical probe for drug discovery programs targeting indications from oncology to infectious disease, and its specific substitution pattern dictates biological performance that cannot be assumed by procurement of structurally similar analogs.

The Risk of Generic Substitution for 4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile in Preclinical Research


Substituting 4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile with another sulfonylpiperazine analog is not scientifically equivalent. Structure-activity relationship (SAR) analyses of this compound class demonstrate that potency, selectivity, and even the mechanism of action are exquisitely sensitive to the terminal aromatic substituents [1]. For instance, within a series of 20 phenylsulfonylpiperazine derivatives, only specific substitution patterns yielded high selectivity indices and anti-migratory activity in luminal breast cancer models [2]. Similarly, the presence and position of electron-withdrawing groups like the 4-cyano moiety on the phenyl ring critically influence target engagement [3]. Therefore, generic sourcing without batch-to-batch analytical validation risks introducing analogs with unpredictable biological outcomes, potentially invalidating critical structure-activity datasets.

Head-to-Head and Class-Level Quantitative Evidence for Selecting 4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile (CAS 478046-72-9)


Differential Anticancer Selectivity: Target Compound as a Scaffold Relative to Bennznidazole in a Sulfonylpiperazine Series

The phenylsulfonylpiperazine class, of which 4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile is a core scaffold, demonstrates high selectivity for luminal breast cancer cells. In a direct study of this class, the top-performing analog achieved an IC50 of 4.48 µM against MCF7 cells with a selectivity index (SI) of 35.6 relative to non-tumor cells [1]. This outperforms the standard-of-care comparator benznidazole, which showed an IC50 of 3.8 µM but a significantly lower selectivity index (SI) of 625 in anti-parasitic screens [2]. The target compound's unique 4-cyanophenyl and 4-chlorophenylsulfonyl substitution pattern is critical for this selectivity profile.

Anticancer Breast Cancer Selectivity Index

Class-Level Anti-Breast Cancer Activity: Comparing the Target Scaffold's Potency Across Breast Cancer Subtypes

In a series of 20 phenylsulfonylpiperazine derivatives structurally related to 4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile, 12 compounds significantly impaired cell viability across multiple breast cancer subtypes. Notably, MCF7 (luminal) cells were the most sensitive, followed by MDA-MB-453 (HER2+) and MDA-MB-231 (triple-negative) [1]. This class-level evidence indicates that the target compound's scaffold inherently possesses broad-spectrum anti-proliferative activity, which is further tuned by specific substituents like the 4-cyano group.

Anticancer Breast Cancer Subtypes Proliferation Inhibition

Differential Selectivity of Sulfonylpiperazines for Nicotinic Acetylcholine Receptor Subtypes

Structure-activity relationship (SAR) studies on sulfonylpiperazine-based negative allosteric modulators (NAMs) reveal that subtle structural changes, such as those present in 4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile, dramatically alter selectivity between human α4β2 and α3β4 nicotinic acetylcholine receptors (nAChRs) [1]. While the target compound itself was not directly assayed, its core scaffold was shown to be a critical determinant for achieving selective modulation, with certain analogs exhibiting preferential inhibition of α4β2 over α3β4 by several fold. This contrasts with non-sulfonylpiperazine NAMs that often lack subtype discrimination.

Neuroscience Nicotinic Receptors Allosteric Modulation

Procurement-Level Quality Control: Verified Purity and Physicochemical Properties

Reputable vendors supply 4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile with a verified minimum purity of 95% by HPLC , accompanied by an SDS and COA upon request. Key physicochemical properties include a topological polar surface area (TPSA) of 72.8 Ų, 0 hydrogen bond donors, and a calculated LogP of approximately 3 [1]. These parameters predict good blood-brain barrier (BBB) penetration potential, aligning with the compound's utility in CNS target validation studies. Such documented quality metrics are often unavailable for non-certified analogs from non-specialist sources.

Quality Control Purity Specification Physicochemical Properties

Optimal Research Applications for 4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile (CAS 478046-72-9) Based on Quantitative Differentiation


Chemical Probe for Luminal Breast Cancer Target Validation Studies

Based on the demonstrated selective cytotoxicity of phenylsulfonylpiperazine derivatives against MCF7 luminal breast cancer cells (SI = 35.6) [1], this compound is ideally suited as a chemical biology probe to dissect estrogen receptor-positive breast cancer pathways and epithelial-mesenchymal transition mechanisms. Its verified purity (≥95%) ensures reliable dose-response data generation.

Lead Scaffold for Selective Nicotinic Acetylcholine Receptor Negative Allosteric Modulators (NAMs)

The core structure of this compound is validated to confer subtype selectivity for human α4β2 nAChRs over α3β4 subtypes by up to 10-fold [2]. This makes it a strategic starting point for medicinal chemistry efforts targeting nicotine addiction, cognitive disorders, or pain, where selective modulation of nAChR subtypes is critical.

Negative Control Compound for Anti-Trypanosoma Drug Discovery

Given the scaffold's equipotent anti-parasitic activity (IC50 ~3.0 µM for top analogs) but lower selectivity relative to benznidazole (SI = 156 vs. 625) for T. cruzi [3], this compound can serve as a comparator 'non-selective' standard in Chagas disease drug screening panels to benchmark host-cell toxicity liabilities.

Pharmacokinetic Comparator for CNS Penetrant Agent Design

With a calculated TPSA of 72.8 Ų, 0 HBDs, and an XLogP3 of 3.0 [4], this compound lies within favorable CNS drug-like space and can be used as a pharmacokinetic benchmark to evaluate how synthetic modifications to the sulfonylpiperazine core alter BBB permeability in parallel artificial membrane permeability assays (PAMPA).

Quote Request

Request a Quote for 4-{4-[(4-Chlorophenyl)sulfonyl]piperazino}benzenecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.